Nalidixate sodium

Descripción general

Descripción

Nalidixato de sodio, también conocido como sodio nalidixato, es la forma de sal sódica del ácido nalidíxico. El ácido nalidíxico es un agente antibacteriano sintético que pertenece a la clase de antibióticos de quinolonas. Fue el primer antibiótico de quinolona descubierto y se ha utilizado principalmente para tratar infecciones del tracto urinario causadas por bacterias Gram-negativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El nalidixato de sodio se sintetiza a partir del ácido nalidíxico. La síntesis del ácido nalidíxico implica la condensación de 2-aminopiridina con acetoacetato de etilo, seguida de pasos de ciclización y oxidación . El ácido nalidíxico resultante se neutraliza entonces con hidróxido de sodio para formar nalidixato de sodio .

Métodos de producción industrial

La producción industrial del nalidixato de sodio suele implicar la síntesis a gran escala del ácido nalidíxico, seguida de su conversión a la sal sódica. El proceso incluye pasos de purificación para garantizar que el producto final cumple con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El nalidixato de sodio experimenta varias reacciones químicas, entre ellas:

Oxidación: El nalidixato de sodio puede oxidarse para formar ácido hidroxinalidíxico.

Reducción: Las reacciones de reducción pueden convertir el nalidixato de sodio de nuevo en su compuesto original, el ácido nalidíxico.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo carboxilo, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del derivado deseado.

Principales productos formados

Oxidación: Ácido hidroxinalidíxico.

Reducción: Ácido nalidíxico.

Sustitución: Varios derivados del nalidixato.

Aplicaciones Científicas De Investigación

El nalidixato de sodio tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de los antibióticos de quinolonas.

Biología: Se utiliza en la investigación sobre la replicación del ADN bacteriano y la división celular.

Medicina: Se investiga su posible uso en el tratamiento de infecciones bacterianas y como herramienta para estudiar la resistencia a los antibióticos.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en procesos de control de calidad.

Mecanismo De Acción

El nalidixato de sodio ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son esenciales para la replicación y transcripción del ADN. Al inhibir estas enzimas, el nalidixato de sodio impide la división celular bacteriana y conduce a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Ciprofloxacino: Otro antibiótico de quinolonas con un espectro de actividad más amplio.

Norfloxacino: Similar al nalidixato de sodio pero con mejores propiedades farmacocinéticas.

Levofloxacino: Una quinolona más potente con un espectro de actividad más amplio.

Singularidad

El nalidixato de sodio es único por su importancia histórica como el primer antibiótico de quinolonas descubierto. Aunque se han desarrollado nuevas quinolonas con mejores perfiles de eficacia y seguridad, el nalidixato de sodio sigue siendo un compuesto importante en el estudio de los antibióticos de quinolonas y los mecanismos de resistencia bacteriana .

Actividad Biológica

Nalidixate sodium, a derivative of nalidixic acid, is a synthetic antibacterial agent belonging to the quinolone class. Its primary use is in the treatment of urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. This article delves into the biological activity of this compound, discussing its mechanism of action, efficacy in clinical studies, and potential applications in various fields.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase , an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts the normal functioning of this enzyme, leading to the inhibition of bacterial growth and replication .

The compound's active metabolite, hydroxynalidixic acid, also plays a significant role in its biological activity. It binds reversibly to DNA, further interfering with RNA synthesis and protein production . The following table summarizes key aspects of its biological activity:

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating UTIs. A notable study involved 257 women with acute lower urinary tract infections treated with a combination of nalidixic acid and sodium citrate. Results showed that 85% of patients became abacteriuric within two days, although 5% had resistant strains present . Another study with college-age females demonstrated a 100% eradication rate for susceptible strains when treated with low-dose nalidixic acid combined with sodium citrate .

Case Study Insights

- Case Study: Treatment Outcomes

- Case Study: College-Age Females

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound poses a significant challenge. Studies indicate that conventional chromosomal resistance can develop in approximately 2-14% of patients during treatment . Factors contributing to resistance include:

- High age and incidence of resistant mutants in infecting strains.

- Previous exposure to antibiotics.

Applications Beyond Antibacterial Use

Recent research has explored the potential applications of this compound beyond traditional antibacterial uses. For instance, studies on metal complexes involving nalidixic acid have indicated potential anticancer properties due to enhanced binding affinity to DNA and selective cytotoxicity against tumor cell lines . Additionally, its use in drug delivery systems is being investigated, showcasing its versatility as a compound.

Propiedades

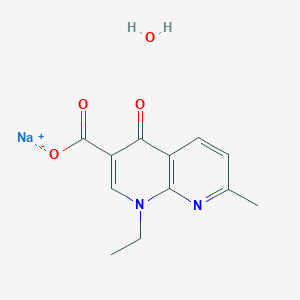

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-77-4 | |

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.